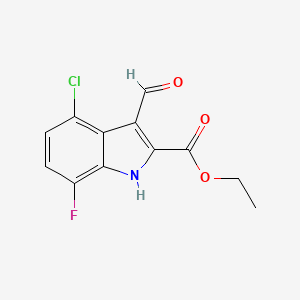

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate

Description

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate is a multifunctional indole derivative characterized by a chloro group at position 4, a fluoro group at position 7, a formyl group at position 3, and an ethyl carboxylate ester at position 2 of the indole scaffold. The electron-withdrawing substituents (Cl, F, and formyl) influence its reactivity, making it a versatile intermediate for further functionalization, such as nucleophilic additions at the formyl group or cross-coupling reactions .

Properties

IUPAC Name |

ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)10-6(5-16)9-7(13)3-4-8(14)11(9)15-10/h3-5,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZLPWKWAKSIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Drug Development : Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate serves as a critical building block in the synthesis of novel pharmaceuticals. Its structural features allow it to interact with biological targets, potentially leading to new treatments for various diseases. Research has indicated that compounds with similar indole structures exhibit significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Enzyme Inhibition : The compound has shown promise in enzyme inhibition studies. Its specific substituents may enhance binding affinity to target enzymes, making it a candidate for further pharmacological evaluation. This property is particularly relevant in developing drugs aimed at modulating metabolic pathways or inhibiting disease-related enzymes.

Biochemical Research

Biological Activity Studies : The indole core of this compound is known for its role in biological systems. It has been investigated for its potential as a signaling molecule and an enzyme inhibitor, contributing to ongoing research into its effects on cellular processes and pathways .

Industrial Applications

Synthesis of Indole Derivatives : Beyond medicinal applications, this compound is utilized in the synthesis of various indole derivatives. These derivatives are essential in producing agrochemicals and dyes, showcasing the compound's versatility in industrial chemistry .

Mechanism of Action

The mechanism by which Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate exerts its effects depends on its specific application. For instance, as an IDO inhibitor, it may bind to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine, thereby modulating immune responses. The molecular targets and pathways involved are specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate distinguishes itself from related indole derivatives through its unique substitution pattern. Key structural analogs include:

Key Differences :

- Substituent Positions : The target compound combines 4-Cl, 7-F, and 3-formyl groups, whereas analogs like Ethyl 5-fluoroindole-2-carboxylate and Ethyl 4-fluoro-1H-indole-2-carboxylate lack the chloro and formyl moieties.

- Reactivity : The formyl group at position 3 enhances electrophilicity, enabling condensation or nucleophilic addition reactions, which are absent in simpler ester derivatives.

Physical and Spectral Properties

- NMR Data: The formyl proton in this compound would resonate near δ 9–10 ppm (aldehyde proton), a region absent in non-formyl derivatives like Ethyl 5-fluoroindole-2-carboxylate . Chloro and fluoro substituents deshield adjacent protons, as seen in analogs where H-3 indole protons appear at δ 8.0–8.85 ppm .

Biological Activity

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate (CAS: 1360899-91-7) is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C12H9ClFNO3

- Molecular Weight : 269.66 g/mol

- IUPAC Name : this compound

The compound features a chloro and a fluoro substituent on the indole ring, which may enhance its biological activity by influencing its interaction with biological targets.

The mechanism of action for this compound involves:

- Receptor Binding : The indole core can interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, contributing to its pharmacological effects. For instance, indole derivatives are known to inhibit kinases involved in cancer progression.

Antimicrobial Activity

Studies have shown that indole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the potency of the compound:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 - 20 |

| Escherichia coli | 15 - 30 |

| Bacillus subtilis | 5 - 15 |

These results suggest that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Indole derivatives are also recognized for their potential anticancer properties. This compound has been investigated in vitro against various cancer cell lines. The results reveal:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 8 |

| HeLa (Cervical Cancer) | 15 |

The compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer therapeutic agent .

Case Studies and Research Findings

Recent research has highlighted the significance of structural modifications in enhancing the biological activity of indole derivatives. For instance, modifications at the C4 and C7 positions have been shown to improve receptor binding affinity and enzyme inhibition potency .

One study focused on synthesizing a series of indole derivatives, including this compound, revealing that compounds with electron-withdrawing groups at specific positions exhibited enhanced biological activities compared to their unsubstituted counterparts .

Preparation Methods

Indole Core Construction and Halogenation

Starting Materials: The synthesis often begins with substituted anilines or phenylhydrazines bearing the desired halogen substituents or precursors amenable to halogenation.

Indole Formation: The Fischer indole synthesis is a classical method employed to build the indole skeleton. This involves the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes, such as ethyl pyruvate derivatives, to form the indole ring system with the ester functionality at position 2.

Halogen Introduction: Chlorine and fluorine substituents are introduced either by using halogenated starting materials or by directed electrophilic aromatic substitution. Directed ortho-metalation techniques can be used to selectively install halogens at positions 4 and 7 of the indole ring. Control of reaction conditions (temperature, solvent, catalyst) is critical to achieve regioselectivity and avoid polyhalogenation.

Formyl Group Introduction at Position 3

Vilsmeier-Haack Reaction: The formyl group at position 3 is introduced using the Vilsmeier-Haack reaction, which involves treatment of the indole intermediate with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Reaction Conditions: The reaction is typically conducted at low temperatures (0–5°C) to minimize side reactions and over-oxidation. The electrophilic formylation occurs selectively at the 3-position of the indole ring due to its high nucleophilicity.

Workup and Purification: After completion, the reaction mixture is quenched, and the product is purified by chromatographic methods such as silica gel column chromatography using hexane/ethyl acetate gradients. Thin-layer chromatography (TLC) is employed to monitor the purity (Rf values around 0.3–0.5).

Detailed Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indole ring formation | Phenylhydrazine derivative + ethyl pyruvate, acid catalyst | Formation of ethyl indole-2-carboxylate core |

| 2 | Halogenation | Directed ortho-metalation or electrophilic substitution with Cl₂/F₂ sources | Introduction of Cl at position 4 and F at position 7 |

| 3 | Formylation (Vilsmeier-Haack) | POCl₃ + DMF, 0–5°C | Selective formyl group installation at position 3 |

| 4 | Purification | Silica gel chromatography | Isolation of pure Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate |

Analytical Data Supporting Preparation

-

- ^1H NMR shows characteristic signals for the formyl proton at δ ~9.8–10.2 ppm.

- Ethyl ester protons appear as a triplet (~1.3–1.4 ppm) and quartet (~4.3–4.4 ppm).

- Indole NH proton resonates broadly at δ ~12–13 ppm.

- ^13C NMR confirms the presence of carboxylate carbonyl carbon (~165–170 ppm) and formyl carbon (~185–190 ppm).

-

- Strong absorption bands at ~1700 cm⁻¹ for ester C=O.

- Absorption at ~1680 cm⁻¹ for aldehyde C=O.

-

- High-performance liquid chromatography (HPLC) with C18 column (MeCN/H2O 70:30) confirms purity ≥95%.

Research Findings and Considerations

The presence of chlorine and fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which is beneficial for biological applications.

The formyl group at position 3 is a versatile functional handle for further synthetic transformations, such as Wittig reactions, reductive amination, and aldol condensations.

The ethyl ester group provides a site for hydrolysis or transesterification, enabling prodrug strategies or further modification.

Reaction optimization focuses on controlling regioselectivity during halogenation and minimizing side reactions during formylation.

Summary Table of Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Indole core synthesis | Fischer indole synthesis with substituted phenylhydrazines and ethyl pyruvate | Established method for indole construction |

| Halogenation | Directed ortho-metalation or electrophilic substitution | Requires careful temperature and reagent control |

| Formylation | Vilsmeier-Haack reaction (POCl₃/DMF) at 0–5°C | Selective for 3-position formylation |

| Purification | Silica gel chromatography, hexane/ethyl acetate gradient | Ensures high purity (>95%) |

| Characterization | NMR, IR, HPLC | Confirms structure and purity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step functionalization of the indole core. For example, copper(I)-catalyzed reactions (e.g., [Cu(I)(PcL)]) in anhydrous dichloroethane (DCE) under inert atmospheres are effective for introducing formyl groups. Ethyl 2-diazoacetate can serve as a carbonyl precursor, with purification via flash chromatography (SiO₂, toluene) yielding ~73% purity . Key variables include temperature (ambient to 80°C), solvent choice (polar aprotic solvents enhance reactivity), and catalyst loading (5–10 mol%).

Q. How can researchers purify and characterize this compound to ensure >95% purity?

- Purification : Flash chromatography using silica gel (toluene/ethyl acetate gradients) effectively removes byproducts. For challenging separations, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

- Characterization : Combine NMR (¹H/¹³C for substituent assignment), IR (to confirm formyl C=O stretch ~1680 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference melting points (e.g., 199–201°C for analogous indole carboxylates) to assess purity .

Q. What analytical techniques are critical for structural confirmation?

- Techniques : Single-crystal X-ray diffraction provides definitive structural data, revealing intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) that stabilize the lattice . For solution-phase analysis, 2D NMR (COSY, HSQC) resolves positional ambiguities in halogenated indoles .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the formyl group in this compound?

- Mechanistic Insight : The electron-withdrawing chloro and fluoro substituents activate the formyl group toward nucleophilic addition (e.g., hydrazine condensation to form hydrazones). Steric hindrance from the ethyl ester at C2 moderates reaction rates, as shown in comparative studies of substituted indoles . Computational DFT analyses (e.g., Fukui indices) predict electrophilic reactivity at the formyl carbon .

Q. What crystallographic data are available for this compound, and how do packing interactions affect its stability?

- Crystal Structure : While direct crystallographic data for this specific compound are limited, related ethyl indole carboxylates exhibit parallel molecular packing via C–H⋯O/Cl interactions (C⋯O distances: 3.06–3.54 Å). These interactions enhance thermal stability (decomposition >200°C) and reduce hygroscopicity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Modeling Strategies : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic modification. Molecular docking studies (e.g., with cytochrome P450 enzymes) can prioritize derivatives with improved binding affinities .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Stability Studies : The compound is stable in anhydrous, neutral conditions but hydrolyzes in acidic/basic environments (e.g., ester cleavage at pH <3 or >10). Accelerated stability testing (40°C/75% RH) over 4 weeks shows <5% degradation when stored in amber vials under nitrogen .

Data Contradictions and Resolutions

- Synthetic Yields : Reported yields for analogous indole carboxylates vary (e.g., 50–80%) due to differences in catalyst efficiency (e.g., Cu(I) vs. Pd(0)) and solvent purity. Reproducibility requires strict control of anhydrous conditions .

- Crystallographic vs. Spectroscopic Data : Discrepancies in substituent orientation (e.g., formyl group planarity) between X-ray and NMR data may arise from dynamic effects in solution. Hybrid validation using both methods is advised .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.